Cas no 1443105-76-7 ((E)-2-(4-Carbamimidoyl-2,3-dihydro-1H-inden-1-ylidene)hydrazinecarboximidamide)

(E)-2-(4-Carbamimidoyl-2,3-dihydro-1H-inden-1-ylidene)hydrazinecarboximidamide 化学的及び物理的性質
名前と識別子
-
- (E)-2-(4-Carbamimidoyl-2,3-dihydro-1H-inden-1-ylidene)hydrazinecarboximidamide
- 1443105-76-7
- Sardomozide [INN]
- SCHEMBL19379381
- CS-0007772
- 149400-88-4
- BDBM50368644
- CHEMBL65789
- (1E)-1-(diaminomethylidenehydrazinylidene)-2,3-dihydroindene-4-carboximidamide
- 4-Aiah
- Urea azine with 1-oxo-4-indancarboxamidine
- SAM 486A
- AKOS040737423
- A926062
- Sardomozide chloride
- Cgp 48664
- CGP-48664
- AKOS016004846
- 4-AMIDINOINDAN-1-ONE-2'-AMIDINOHYDRAZONE
- Hydrazinecarboximidamide, 2-(4-(aminoiminomethyl)-2,3-dihydro-1H-inden-1-ylidene)-
- (2E)-2-(4-carbamimidoyl-2,3-dihydro-1H-inden-1-ylidene)hydrazinecarboximidamide
- 2-(4-Carbamimidoyl-2,3-dihydro-1H-inden-1-ylidene)hydrazine-1-carboximidamide
- CGP-48664A
- 4-amidinoindan-1-one 2'-amidinohydrazone
- CHEMBL1202793
- 4-amidinoindan-1-one 2/'-amidinohydrazone
- Sardomozide
- SAM486A
- (1E)-1-(carbamimidoylhydrazono)indane-4-carboxamidine
- AKOS016000728
- 4-(AMINOIMINOMETHYL)-2,3-DIHYDRO-1H-INDEN-1-ONE-DIAMINOMETHYLENEHYDRAZONE
- CGP48664
- (E)-1-((Diaminomethylene)hydrazono)-2,3-dihydro-1H-indene-4-carboximidamide
- CEB05S0B9I
- HY-13746
- UNII-CEB05S0B9I
-
- MDL: MFCD00920906
- インチ: InChI=1S/C11H14N6/c12-10(13)8-3-1-2-7-6(8)4-5-9(7)16-17-11(14)15/h1-3H,4-5H2,(H3,12,13)(H4,14,15,17)/b16-9+
- InChIKey: CYPGNVSXMAUSJY-CXUHLZMHSA-N
- ほほえんだ: NC(C1=CC=CC2=C1CC/C2=N\NC(N)=N)=N
計算された属性
- せいみつぶんしりょう: 230.12799447g/mol
- どういたいしつりょう: 230.12799447g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 368
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.3
- トポロジー分子極性表面積: 127Ų
(E)-2-(4-Carbamimidoyl-2,3-dihydro-1H-inden-1-ylidene)hydrazinecarboximidamide セキュリティ情報
- ちょぞうじょうけん:Sealed in dry,2-8°C
(E)-2-(4-Carbamimidoyl-2,3-dihydro-1H-inden-1-ylidene)hydrazinecarboximidamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM268699-1g |
(E)-2-(4-Carbamimidoyl-2,3-dihydro-1H-inden-1-ylidene)hydrazinecarboximidamide |
1443105-76-7 | 95% | 1g |
$*** | 2023-03-31 | |
Crysdot LLC | CD12143236-1g |
(E)-2-(4-Carbamimidoyl-2,3-dihydro-1H-inden-1-ylidene)hydrazinecarboximidamide |
1443105-76-7 | 95+% | 1g |
$972 | 2024-07-23 | |
Ambeed | A173616-1g |
(E)-2-(4-Carbamimidoyl-2,3-dihydro-1H-inden-1-ylidene)hydrazinecarboximidamide |
1443105-76-7 | 95+% | 1g |
$980.0 | 2024-04-23 |
(E)-2-(4-Carbamimidoyl-2,3-dihydro-1H-inden-1-ylidene)hydrazinecarboximidamide 関連文献
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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7. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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8. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
(E)-2-(4-Carbamimidoyl-2,3-dihydro-1H-inden-1-ylidene)hydrazinecarboximidamideに関する追加情報
Introduction to Compound CAS No. 1443105-76-7: (E)-2-(4-Carbamimidoyl-2,3-dihydro-1H-inden-1-ylidene)hydrazinecarboximidamide
(E)-2-(4-Carbamimidoyl-2,3-dihydro-1H-inden-1-ylidene)hydrazinecarboximidamide, with the CAS number 1443105-76-7, is a complex organic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and pharmaceutical research. This compound belongs to the class of hydrazinecarboximidamides, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.
The structure of (E)-2-(4-Carbamimidoyl-2,3-dihydro-1H-inden-1-ylidene)hydrazinecarboximidamide is characterized by a hydrazinecarboximidamide moiety linked to an indenylidene group. The indenylidene scaffold is a versatile and important structural motif found in many natural products and synthetic compounds with therapeutic potential. The presence of the carbamimidoyl group further enhances the compound's reactivity and biological activity, making it a valuable candidate for drug discovery and development.
Recent studies have highlighted the potential of (E)-2-(4-Carbamimidoyl-2,3-dihydro-1H-inden-1-ylidene)hydrazinecarboximidamide in various biological systems. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The researchers found that the compound effectively reduced inflammation in both in vitro and in vivo models, suggesting its potential as a novel anti-inflammatory agent.
In addition to its anti-inflammatory properties, (E)-2-(4-Carbamimidoyl-2,3-dihydro-1H-inden-1-ylidene)hydrazinecarboximidamide has shown promising antiviral activity against several viral strains. A study conducted by a team of virologists at the University of California demonstrated that the compound significantly inhibited the replication of influenza A virus (IAV) and herpes simplex virus (HSV) in cell cultures. The mechanism of action appears to involve the disruption of viral entry and replication processes, making it a potential lead compound for the development of broad-spectrum antiviral drugs.
The anticancer potential of (E)-2-(4-Carbamimidoyl-2,3-dihydro-1H-inden-1-ylidene)hydrazinecarboximidamide has also been explored in several preclinical studies. Research published in Cancer Research in 2020 revealed that the compound selectively induced apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The study found that the compound targets multiple signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways. These findings suggest that (E)-2-(4-Carbamimidoyl-2,3-dihydro-1H-inden-1-ylidene)hydrazinecarboximidamide could be developed into a novel anticancer agent with broad-spectrum activity.
The synthesis of (E)-2-(4-Carbamimidoyl-2,3-dihydro-1H-inden-1-ylidene)hydrazinecarboximidamide has been optimized to improve yield and purity. A multi-step synthetic route involving condensation reactions and functional group transformations has been reported in Organic Letters. The synthetic protocol is highly reproducible and scalable, making it suitable for large-scale production for further preclinical and clinical studies.
To ensure the safety and efficacy of (E)-2-(4-Carbamimidoyl-2,3-dihydro-1H-inden-1-ylidene)hydrazinecarboximidamide, extensive toxicological evaluations have been conducted. Preclinical toxicity studies have shown that the compound is well-tolerated at therapeutic doses with minimal side effects. These findings support its potential for further clinical development.
In conclusion, (E)-2-(4-Carbamimidoyl-2,3-dihydro-1H-inden-1-ylidene)hydrazinecarboximidamide (CAS No. 1443105-76-7) is a promising compound with diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. Its unique chemical structure and favorable pharmacological profile make it an attractive candidate for drug discovery and development. Ongoing research continues to explore its full therapeutic potential and optimize its use in various medical applications.
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